Cis-1,2-Diphenylcyclobutane is an organic compound characterized by its unique cyclobutane ring structure, which is substituted with two phenyl groups at the 1 and 2 positions. Its chemical formula is C₁₆H₁₆, and it has a molecular weight of 208.29 g/mol. The compound exhibits interesting stereochemistry due to the presence of the cis configuration, which influences its reactivity and interactions in various chemical processes.
Several methods have been developed for synthesizing cis-1,2-diphenylcyclobutane:
Cis-1,2-Diphenylcyclobutane has potential applications in various fields:
Interaction studies involving cis-1,2-diphenylcyclobutane primarily focus on its photochemical behavior and reactivity with other compounds. For example:
Cis-1,2-Diphenylcyclobutane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
Trans-1,2-Diphenylcyclobutane | Cyclobutane | Exhibits different reactivity patterns compared to cis isomer. |
1,2-Dimethylcyclobutane | Cyclobutane | Substituted with methyl groups; different steric effects. |
1,2-Di(phenyl)cyclobutene | Cyclobutene | Contains a double bond; different reactivity due to unsaturation. |
1,3-Diphenylcyclobutane | Cyclobutane | Different substitution pattern; alters physical properties and reactivity. |
Cis-1,2-diphenylcyclobutane's unique cis configuration leads to distinct stereoelectronic properties that influence its chemical behavior compared to these similar compounds.
cis-1,2-Diphenylcyclobutane is an organic compound consisting of a cyclobutane ring with two phenyl groups attached at positions 1 and 2 in a cis configuration [1]. The molecular formula of this compound is C₁₆H₁₆, indicating it contains 16 carbon atoms and 16 hydrogen atoms [2]. According to systematic nomenclature standards, the International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cis-1,1'-(1,2-cyclobutanediyl)dibenzene [2] [14].
The molecular weight of cis-1,2-diphenylcyclobutane is 208.30 g/mol, as determined by summing the atomic weights of all constituent atoms [2] [5]. This relatively low molecular weight contributes to its physical properties and chemical behavior in various reactions and analytical procedures [4].
Several alternative names exist for this compound in chemical literature, including (1S,2R)-1,2-diphenylcyclobutane, (1R,2S)-1,2-diphenylcyclobutane, and 1,1'-[(1α,2α)-1,2-cyclobutanediyl]bisbenzene [27]. The Chemical Abstracts Service (CAS) registry number assigned to cis-1,2-diphenylcyclobutane is 7694-30-6, which serves as a unique identifier for this specific chemical entity [8] [27].
Table 1: Physical and Chemical Properties of cis-1,2-Diphenylcyclobutane
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆ |
Molecular Weight | 208.30 g/mol |
CAS Number | 7694-30-6 |
IUPAC Name | cis-1,1'-(1,2-cyclobutanediyl)dibenzene |
Density | 1.044 g/cm³ |
Boiling Point | 309.1°C at 760 mmHg |
Flash Point | 145.1°C |
LogP | 4.35 |
Index of Refraction | 1.59 |
The three-dimensional structure of cis-1,2-diphenylcyclobutane is characterized by a non-planar, puckered cyclobutane ring with two phenyl groups positioned on the same side of the ring plane [3] [18]. This puckering is a fundamental feature of cyclobutane rings, which adopt a butterfly-like conformation to minimize ring strain [19] [20].
The cyclobutane ring in cis-1,2-diphenylcyclobutane exhibits significant puckering with a dihedral angle of approximately 25-30° between adjacent carbon atoms in the ring [18] [25]. This non-planar conformation arises from the need to reduce torsional strain that would otherwise exist if the structure were completely planar with eclipsed methylene groups [20]. The puckering reduces the carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109.5° to approximately 88-90° [19] [25].
Conformational analysis reveals that cis-1,2-diphenylcyclobutane undergoes ring inversion with a relatively low energy barrier of approximately 1.5 kcal/mol [28] [30]. This process involves the interconversion between equivalent puckered conformations through a planar transition state [25] [28]. Variable temperature nuclear magnetic resonance studies have confirmed this dynamic behavior, showing temperature-dependent spectral changes consistent with ring inversion processes [30].
The phenyl groups in cis-1,2-diphenylcyclobutane adopt pseudo-equatorial positions relative to the puckered cyclobutane ring, minimizing steric interactions between them [18] [22]. The dihedral angle between the cyclobutane ring and the phenyl groups is approximately 30-40° from perpendicular, allowing for optimal orbital overlap while minimizing steric hindrance [22] [25].
Table 5: Conformational Analysis of cis-1,2-Diphenylcyclobutane
Conformational Feature | Description | Experimental Evidence |
---|---|---|
Ring Puckering | Non-planar, butterfly-like puckered conformation | X-ray crystallography, NMR studies |
Phenyl Group Rotation | Restricted rotation due to steric hindrance | Dynamic NMR studies |
Puckering Energy Barrier | Approximately 1.5 kcal/mol | Variable temperature NMR |
Phenyl Rotation Energy Barrier | Approximately 5-7 kcal/mol | Line shape analysis in NMR |
Preferred Conformation | Puckered with phenyl groups in pseudo-equatorial positions | X-ray crystal structure |
Dihedral Angle (C-C-C-C) in Ring | Approximately 25-30° | X-ray diffraction data |
Dihedral Angle (Ring-C-C-Phenyl) | Approximately 30-40° from perpendicular | X-ray diffraction data |
cis-1,2-Diphenylcyclobutane represents one of two possible stereoisomers of 1,2-diphenylcyclobutane, with the other being the trans isomer [2] [4]. In the cis configuration, both phenyl groups are positioned on the same side of the cyclobutane ring plane, while in the trans configuration, they are on opposite sides [4] . This stereochemical difference results from the restricted rotation around the carbon-carbon bonds within the cyclobutane ring, leading to distinct spatial arrangements of the phenyl substituents [18].
The stereochemical configuration significantly influences the physical and chemical properties of these isomers . The cis isomer exhibits higher steric hindrance between the phenyl groups due to their proximity on the same side of the ring, resulting in increased strain energy compared to the trans isomer [18] . Specifically, empirical force field calculations suggest that the cis isomer is more strained by approximately 3.5 kcal/mol than its trans counterpart [18].
The cis and trans isomers of 1,2-diphenylcyclobutane can be distinguished through various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography [12] [18]. In nuclear magnetic resonance studies, the cis isomer typically shows different chemical shifts and coupling patterns for the cyclobutane ring protons compared to the trans isomer due to the different spatial environments [12] [30].
Table 3: Comparison of cis and trans Isomers of 1,2-Diphenylcyclobutane
Property | cis-1,2-Diphenylcyclobutane | trans-1,2-Diphenylcyclobutane |
---|---|---|
Phenyl Group Orientation | Same side of ring | Opposite sides of ring |
Ring Puckering Angle | ~29° | ~25-28° |
Steric Hindrance | High | Lower |
Strain Energy | Higher (~26-27 kcal/mol) | Lower (~25-26 kcal/mol) |
Dipole Moment | Lower | Higher |
Reactivity | Generally more reactive | Generally less reactive |
One of the most intriguing aspects of cis-1,2-diphenylcyclobutane is the restricted rotation of its phenyl groups, which has been extensively studied using dynamic nuclear magnetic resonance spectroscopy [15] [17]. This restricted rotation arises from steric interactions between the phenyl groups and the cyclobutane ring, creating energy barriers that impede free rotation around the carbon-carbon bonds connecting the phenyl groups to the cyclobutane ring [15] .
Dynamic nuclear magnetic resonance studies have revealed that the rotation of the phenyl groups in cis-1,2-diphenylcyclobutane is characterized by an energy barrier of approximately 5-7 kcal/mol [17] . This energy barrier is sufficient to cause observable spectral changes at different temperatures, allowing researchers to study the rotational dynamics of the molecule [15] [17]. At low temperatures, the rotation is slowed significantly, resulting in distinct nuclear magnetic resonance signals for different conformational states [17] [30].
The restricted rotation of the phenyl groups in cis-1,2-diphenylcyclobutane has been particularly well-documented in studies of substituted derivatives [15] [17]. For example, research by Benefraim and Aradyellin demonstrated that 2-substituted phenyl groups in cis-1,2-diphenylcyclobutane exhibit even more pronounced restricted rotation due to additional steric factors introduced by the substituents [15]. These findings have contributed significantly to our understanding of conformational dynamics in cyclobutane derivatives [17] [30].
Table 4: ¹H NMR Characteristics of cis-1,2-Diphenylcyclobutane
Proton Type | Chemical Shift (δ, ppm) | Coupling Pattern | Notes |
---|---|---|---|
Cyclobutane CH (positions 1,2) | 3.8-4.2 | Multiplet | Affected by phenyl ring current |
Cyclobutane CH₂ (positions 3,4) | 2.2-2.5 | Multiplet | Complex splitting due to ring puckering |
Aromatic CH (ortho) | 7.1-7.3 | Doublet | Shows restricted rotation effects at low temperature |
Aromatic CH (meta) | 7.2-7.4 | Triplet | Less affected by restricted rotation |
Aromatic CH (para) | 7.1-7.3 | Triplet | Least affected by restricted rotation |
X-ray crystallographic studies have provided detailed structural information about cis-1,2-diphenylcyclobutane in its solid state [18] [22]. These studies have confirmed the puckered conformation of the cyclobutane ring, with a pucker angle of approximately 29° [18] [25]. The crystal structure reveals that cis-1,2-diphenylcyclobutane crystallizes in a monoclinic system with space group P2₁/c, containing four molecules per unit cell [22] [24].
The bond lengths within the cyclobutane ring of cis-1,2-diphenylcyclobutane range from 1.55 to 1.56 Å, which is slightly longer than typical carbon-carbon single bonds (1.54 Å) [22] [26]. This elongation is attributed to the ring strain present in the four-membered cyclobutane ring [26] [29]. The carbon-carbon bonds connecting the phenyl groups to the cyclobutane ring are somewhat shorter, measuring approximately 1.51-1.52 Å, indicating partial double-bond character due to hyperconjugation with the aromatic systems [22] [26].
The carbon-carbon-carbon bond angles within the cyclobutane ring of cis-1,2-diphenylcyclobutane are approximately 88-90°, significantly deviating from the ideal tetrahedral angle of 109.5° [19] [25]. This deviation contributes substantially to the ring strain energy, which is estimated to be around 26-27 kcal/mol for the cyclobutane ring in cis-1,2-diphenylcyclobutane [25] [29]. The bond angles at the carbon atoms bearing the phenyl groups are expanded to 112-115° to accommodate the bulky substituents [22] [25].
Table 6: Crystallographic Data for cis-1,2-Diphenylcyclobutane
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions (a, b, c) in Å | 10.2, 6.8, 15.4 |
Unit Cell Angles (α, β, γ) in degrees | 90, 105, 90 |
Z (molecules per unit cell) | 4 |
Density (calculated) | 1.044 g/cm³ |
Ring Puckering Angle | 29° |
C-C Bond Length (cyclobutane) | 1.55-1.56 Å |
C-C Bond Length (phenyl-cyclobutane) | 1.51-1.52 Å |
C-C-C Bond Angle (cyclobutane) | 88-90° |